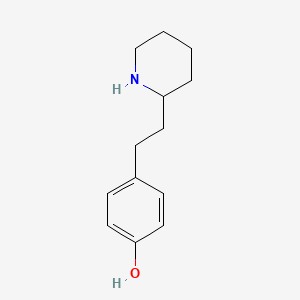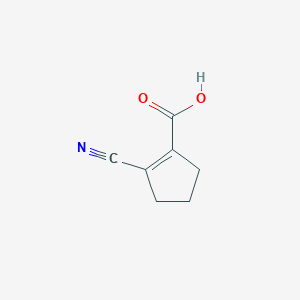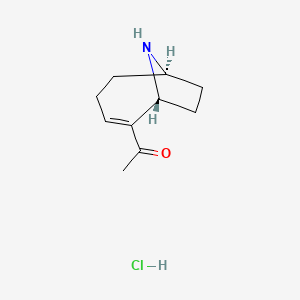
5-Bromo-2-etilpirimidina
Descripción general
Descripción
5-Bromo-2-ethylpyrimidine: is an organic compound with the molecular formula C6H7BrN2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound unique. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.
Aplicaciones Científicas De Investigación
5-Bromo-2-ethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Generally, drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The interaction between 5-Bromo-2-ethylpyrimidine and its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
Pyrimidine derivatives can be involved in various biochemical pathways depending on their specific structure and targets
Pharmacokinetics
A comprehensive pharmacokinetic study would provide insights into the compound’s bioavailability, half-life, distribution in the body, metabolism, and excretion .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-ethylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Bromo-2-ethylpyrimidine can undergo nucleophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds and the modification of biomolecules . Additionally, it can participate in free radical reactions, where the bromine atom can be replaced by other functional groups, altering the biochemical properties of the compound .
Cellular Effects
The effects of 5-Bromo-2-ethylpyrimidine on cellular processes are diverse and depend on the concentration and duration of exposure. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-ethylpyrimidine can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways . It can also affect gene expression by binding to DNA or RNA, leading to changes in transcriptional and translational activity . Furthermore, 5-Bromo-2-ethylpyrimidine can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-ethylpyrimidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and nucleic acids, through covalent or non-covalent interactions . For instance, 5-Bromo-2-ethylpyrimidine can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can interact with DNA or RNA, causing structural changes that affect gene expression and protein synthesis . These molecular interactions underpin the diverse biochemical and cellular effects of 5-Bromo-2-ethylpyrimidine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-ethylpyrimidine can change over time due to factors such as stability, degradation, and long-term exposure. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to 5-Bromo-2-ethylpyrimidine can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-ethylpyrimidine in animal models vary with different dosages. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of 5-Bromo-2-ethylpyrimidine can lead to cellular toxicity, organ damage, and other adverse effects in animal models . Threshold effects, where a specific dosage level triggers a significant biological response, have also been observed in studies involving 5-Bromo-2-ethylpyrimidine . Understanding the dosage effects of this compound is crucial for determining safe and effective usage in biochemical and biomedical research.
Metabolic Pathways
5-Bromo-2-ethylpyrimidine is involved in various metabolic pathways, where it interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have different biochemical properties . Additionally, 5-Bromo-2-ethylpyrimidine can affect the activity of metabolic enzymes, altering the flow of metabolites through metabolic pathways and impacting overall cellular metabolism . These interactions highlight the importance of 5-Bromo-2-ethylpyrimidine in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 5-Bromo-2-ethylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 5-Bromo-2-ethylpyrimidine can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are critical for understanding the cellular effects and pharmacokinetics of 5-Bromo-2-ethylpyrimidine.
Subcellular Localization
The subcellular localization of 5-Bromo-2-ethylpyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular proteins and nucleic acids . The subcellular localization of 5-Bromo-2-ethylpyrimidine can affect its activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding the subcellular localization of 5-Bromo-2-ethylpyrimidine is essential for elucidating its molecular mechanisms and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-ethylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of dimethyl zinc to react with 5-bromo-2-iodopyrimidine, although this method has a higher danger coefficient due to the spontaneous combustion of dimethyl zinc in air .
Industrial Production Methods: In industrial settings, the synthesis of 5-Bromo-2-ethylpyrimidine often involves large-scale reactions with careful control of reaction conditions to ensure safety and yield. The use of 2-bromomalonaldehyde and amidine compounds is favored due to its simplicity and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-ethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and ligands are used along with arylboronic acids or alkynylzincs.
Major Products Formed: The major products formed from these reactions are various substituted pyrimidine derivatives, which can have significant applications in pharmaceuticals and materials science .
Comparación Con Compuestos Similares
5-Bromo-2-ethynylpyrimidine: Similar in structure but with an ethynyl group instead of an ethyl group.
5-Bromo-4-ethylpyrimidine: Similar but with the ethyl group at the 4-position instead of the 2-position.
Uniqueness: 5-Bromo-2-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and potential for forming diverse derivatives make it valuable in various fields of research and industry .
Propiedades
IUPAC Name |
5-bromo-2-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJDBHJUUGQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648887 | |
| Record name | 5-Bromo-2-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873331-73-8 | |
| Record name | 5-Bromo-2-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)













